molecular formula C16H17NO2 B12664539 Methyl 2-(methyl(2-methylphenyl)amino)benzoate CAS No. 37676-00-9

Methyl 2-(methyl(2-methylphenyl)amino)benzoate

Cat. No.: B12664539
CAS No.: 37676-00-9
M. Wt: 255.31 g/mol
InChI Key: CCEKAFYQQNLXEC-UHFFFAOYSA-N
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Description

EINECS 253-614-8, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The product is then purified through recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where acetone cyanohydrin and hydrazine hydrate are mixed under controlled conditions. The reaction mixture is cooled to maintain the desired temperature, and the product is isolated through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymers.

Common Reagents and Conditions

    Decomposition: The compound decomposes at temperatures above 60°C, releasing nitrogen gas and forming free radicals.

    Polymerization: In the presence of monomers such as styrene, methyl methacrylate, or vinyl acetate, the free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization process.

Major Products

The major products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers, depending on the monomers used in the reaction.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: Employed in the study of radical-induced biological processes and the effects of free radicals on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and the development of new pharmaceutical formulations.

    Industry: Utilized in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals then react with monomers to initiate the polymerization process. The molecular targets are the double bonds of the monomers, which undergo radical addition reactions to form polymer chains.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its ability to decompose at relatively lower temperatures, making it suitable for polymerization reactions that require mild conditions.

Similar Compounds

    Benzoyl Peroxide: A widely used radical initiator that decomposes at higher temperatures compared to 2,2’-azobis(2-methylpropionitrile).

    Potassium Persulfate: Another radical initiator that requires higher temperatures for decomposition and is commonly used in aqueous polymerization reactions.

Properties

CAS No.

37676-00-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 2-(N,2-dimethylanilino)benzoate

InChI

InChI=1S/C16H17NO2/c1-12-8-4-6-10-14(12)17(2)15-11-7-5-9-13(15)16(18)19-3/h4-11H,1-3H3

InChI Key

CCEKAFYQQNLXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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